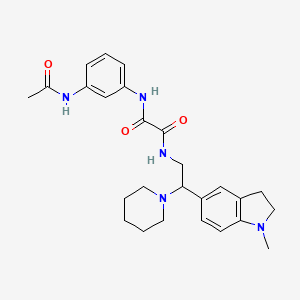

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide

Beschreibung

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a complex structure featuring:

Eigenschaften

IUPAC Name |

N'-(3-acetamidophenyl)-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N5O3/c1-18(32)28-21-7-6-8-22(16-21)29-26(34)25(33)27-17-24(31-12-4-3-5-13-31)19-9-10-23-20(15-19)11-14-30(23)2/h6-10,15-16,24H,3-5,11-14,17H2,1-2H3,(H,27,33)(H,28,32)(H,29,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAPZEPJFXHVIHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

463.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide, with the CAS number 922556-67-0, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's structure, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula for N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide is , with a molecular weight of approximately 449.5 g/mol. Its structure includes an oxalamide functional group, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₂₅N₃O₂ |

| Molecular Weight | 449.5 g/mol |

| CAS Number | 922556-67-0 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The oxalamide group can facilitate hydrogen bonding, enhancing binding affinity. Studies suggest that compounds with similar structures may exhibit enzyme inhibition and receptor modulation, making them potential candidates for drug development.

Biological Activity

Research indicates that N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide may exhibit the following biological activities:

- Enzyme Inhibition : Preliminary studies suggest that oxalamide derivatives can inhibit specific enzymes, potentially impacting metabolic pathways.

- Antiviral Activity : Similar compounds have shown promising results as inhibitors against viral targets, particularly in influenza research where oxalamides have been linked to effective inhibition of neuraminidase (NA).

- Receptor Modulation : The structural features may allow for interaction with neurotransmitter receptors, indicating potential applications in neuropharmacology.

Case Studies

Several studies have explored the biological activity of oxalamide derivatives, providing insight into the potential applications of N1-(3-acetamidophenyl)-N2-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)oxalamide:

Study 1: Antiviral Properties

A study on a related oxalamide derivative demonstrated significant inhibitory effects on neuraminidase (NA), with an IC50 value of 0.09 μM, outperforming the standard antiviral control oseltamivir carboxylate (IC50 = 0.10 μM). This suggests that similar derivatives, including the compound , may possess comparable antiviral properties .

Study 2: Enzyme Interaction

Research focusing on enzyme interactions highlighted that oxalamides can form strong hydrogen bonds with key residues at active sites of target enzymes. This mechanism is crucial for developing inhibitors that could lead to new therapeutic strategies for various diseases .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Oxalamide Derivatives

Structural Analogues

The compound shares its oxalamide backbone with several derivatives, but substituent variations dictate functional differences:

Key Structural Insights :

- The 3-acetamidophenyl group in the target compound distinguishes it from analogs with simpler alkyl (e.g., ethyl) or aromatic (e.g., benzyl, thiophene) N1 substituents. This may improve target binding specificity in biological systems.

Pharmacological and Functional Comparisons

- Umami Agonists (e.g., S336) : These derivatives activate the hTAS1R1/hTAS1R3 receptor. The target compound’s bulkier N1 group (vs. S336’s dimethoxybenzyl) may reduce receptor affinity but improve metabolic stability .

- Antiviral Agents (e.g., BNM-III-170) : BNM-III-170’s guanidine and fluorophenyl groups enable CD4 mimicry. The target compound lacks charged moieties, suggesting divergent mechanisms .

Metabolic and Toxicological Profiles

- Metabolism: Oxalamides like S336 and No. 1768 undergo rapid hepatic metabolism without amide hydrolysis, dominated by oxidation and glucuronidation . The target compound’s indoline and piperidine groups may similarly undergo oxidative metabolism.

- Toxicity: For flavoring oxalamides, NOEL values range from 8–100 mg/kg/day .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.